molecular formula C20H23N5O2 B10827202 99Vkk4S5SA CAS No. 1227408-89-0

99Vkk4S5SA

Cat. No.: B10827202
CAS No.: 1227408-89-0
M. Wt: 365.4 g/mol
InChI Key: DBWCQHQSBPWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RQ-00310941: is a novel small molecule developed by Pfizer Japan Inc. and RaQualia Pharma Inc. It is a potent and selective antagonist of the 5-hydroxytryptamine 2B receptor, which is involved in various physiological processes. This compound is currently in phase I clinical trials for the treatment of irritable bowel syndrome and inflammatory bowel disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RQ-00310941 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of acid dimethyl sulfoxide as a solvent .

Industrial Production Methods: Industrial production methods for RQ-00310941 are not publicly available. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: RQ-00310941 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of polar aprotic solvents and controlled temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized metabolites.

Scientific Research Applications

RQ-00310941 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a tool compound to study the 5-hydroxytryptamine 2B receptor and its role in various chemical processes.

    Biology: Helps in understanding the physiological and pathological roles of the 5-hydroxytryptamine 2B receptor in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating irritable bowel syndrome and inflammatory bowel disease.

    Industry: Potential applications in the development of new drugs targeting the 5-hydroxytryptamine 2B receptor.

Mechanism of Action

RQ-00310941 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 2B receptor . This receptor is a G protein-coupled receptor that mediates various physiological responses, including smooth muscle contraction and neurotransmitter release. By blocking this receptor, RQ-00310941 can modulate these responses, potentially providing therapeutic benefits in conditions like irritable bowel syndrome and inflammatory bowel disease.

Comparison with Similar Compounds

    Ondansetron: A 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting.

    GR113808: A selective 5-hydroxytryptamine 4 receptor antagonist used in research to study gastrointestinal motility.

Uniqueness: RQ-00310941 is unique due to its high selectivity and potency for the 5-hydroxytryptamine 2B receptor. Unlike other compounds that target different subtypes of the 5-hydroxytryptamine receptor, RQ-00310941 specifically antagonizes the 5-hydroxytryptamine 2B receptor, making it a valuable tool for studying this specific receptor and its associated physiological processes .

Properties

CAS No.

1227408-89-0

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-methyl-N-(2-morpholin-4-ylethyl)-5-quinolin-3-ylpyrazole-3-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-24-19(16-12-15-4-2-3-5-17(15)22-14-16)13-18(23-24)20(26)21-6-7-25-8-10-27-11-9-25/h2-5,12-14H,6-11H2,1H3,(H,21,26)

InChI Key

DBWCQHQSBPWMNN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCN2CCOCC2)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.